molecular formula C12H19ClN2 B1519240 [2-Amino-1-(4-chlorophenyl)ethyl](methyl)propylamine CAS No. 1018308-78-5

[2-Amino-1-(4-chlorophenyl)ethyl](methyl)propylamine

Cat. No. B1519240
M. Wt: 226.74 g/mol
InChI Key: ZMUSIVGUKBUGIE-UHFFFAOYSA-N
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Description

“2-Amino-1-(4-chlorophenyl)ethylpropylamine” is a chemical compound with the CAS Number: 1018308-78-5 . It has a molecular weight of 226.75 . The IUPAC name for this compound is 1-(4-chlorophenyl)-N~1~-methyl-N~1~-propyl-1,2-ethanediamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19ClN2/c1-3-8-15(2)12(9-14)10-4-6-11(13)7-5-10/h4-7,12H,3,8-9,14H2,1-2H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored at 4 degrees Celsius .

Scientific Research Applications

Electrochemical Characteristics and Polymer Synthesis

One study explored the electrochemical oxidation of amino-substituted triphenylamine derivatives, offering insights into their spectral characteristics and potential applications in electrochemical devices (Chiu et al., 2005). Another research focused on the synthesis and characterization of aromatic polyimides, revealing the compound's role in the development of new materials with high thermal stability and solubility in organic solvents (Butt et al., 2005).

Anticonvulsant and Antifungal Activities

Research into enaminones derivatives, including 2-Amino-1-(4-chlorophenyl)ethyl(methyl)propylamine, has shown potential anticonvulsant activities, providing a basis for further studies on their use in treating seizures (Scott et al., 1993). Similarly, the synthesis and evaluation of N-substituted propylamines have demonstrated promising antifungal properties against plant pathogenic fungi, indicating their potential in agricultural applications (Arnoldi et al., 2007).

Drug-Polymer Intermolecular Interactions

A study on hot-melt extruded solid dispersions highlighted the compound's relevance in pharmaceuticals, examining the intermolecular interactions between cationic drugs and anionic polymers, which are crucial for drug delivery systems (Maniruzzaman et al., 2013).

Corrosion Inhibition

In the field of corrosion science, derivatives of 2-Amino-1-(4-chlorophenyl)ethyl(methyl)propylamine have been investigated as inhibitors for the corrosion of mild steel in hydrochloric acid solutions. These studies offer valuable insights into the compound's protective capabilities and potential applications in materials preservation (Herrag et al., 2010).

Safety And Hazards

The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H314 and H335, indicating that it causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-(4-chlorophenyl)-N-methyl-N-propylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN2/c1-3-8-15(2)12(9-14)10-4-6-11(13)7-5-10/h4-7,12H,3,8-9,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUSIVGUKBUGIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C)C(CN)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-Amino-1-(4-chlorophenyl)ethyl](methyl)propylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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